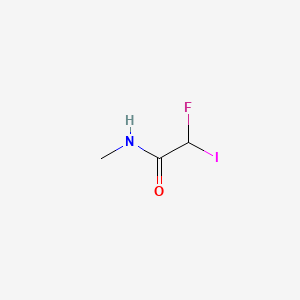

N-Methyl iodofluoroacetamide

Description

BenchChem offers high-quality N-Methyl iodofluoroacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl iodofluoroacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-2-iodo-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5FINO/c1-6-3(7)2(4)5/h2H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCJMPNDFGALAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5FINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382059 | |

| Record name | 2-fluoro-2-iodo-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883499-47-6 | |

| Record name | 2-fluoro-2-iodo-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Pathways of N-Methyl-2-fluoro-2-iodoacetamide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted chemical properties, potential synthetic routes, and anticipated reactivity of N-Methyl-2-fluoro-2-iodoacetamide. As a novel or sparsely documented compound, this guide synthesizes information from structurally related analogs to offer a robust theoretical framework for researchers and professionals in drug development and chemical synthesis. The unique combination of fluorine and iodine on the α-carbon of an N-methylamide moiety suggests significant potential for this molecule as a versatile chemical probe and a building block in medicinal chemistry.

Introduction and Molecular Architecture

N-Methyl-2-fluoro-2-iodoacetamide is a halogenated amide with the chemical formula C₃H₅FINO. The presence of both a fluorine and an iodine atom on the carbon adjacent to the carbonyl group creates a chiral center and imparts unique electronic properties that are anticipated to influence its reactivity and biological interactions significantly.

Systematic IUPAC Name: N-methyl-2-fluoro-2-iodoacetamide

Predicted Molecular Structure:

Caption: Predicted 2D structure of N-Methyl-2-fluoro-2-iodoacetamide.

Predicted Physicochemical Properties

The physical and chemical properties of N-Methyl-2-fluoro-2-iodoacetamide are not experimentally documented in publicly available literature. However, by examining its close analogs, N-Methyl-2,2,2-trifluoroacetamide and 2-iodo-N-methylacetamide, we can extrapolate a set of predicted properties.

| Property | Predicted Value for N-Methyl-2-fluoro-2-iodoacetamide | N-Methyl-2,2,2-trifluoroacetamide[1][2] | 2-iodo-N-methylacetamide |

| Molecular Weight | 216.98 g/mol | 127.07 g/mol | 198.99 g/mol |

| Appearance | Predicted to be a white to off-white solid | White crystalline powder | Not specified |

| Melting Point | 60-80 °C (estimated) | 49-51 °C | Not specified |

| Boiling Point | > 160 °C (with potential decomposition) | 156-157 °C | Not specified |

| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, Acetone) and moderately soluble in less polar solvents (e.g., Dichloromethane, Ethyl Acetate). Likely sparingly soluble in water. | Soluble in THF and Acetone | Not specified |

Proposed Synthetic Pathways

The synthesis of N-Methyl-2-fluoro-2-iodoacetamide likely requires a multi-step approach, leveraging modern fluorination and iodination techniques. A plausible synthetic strategy would involve the initial preparation of a fluorinated precursor followed by iodination.

Synthesis of N-Methyl-2-fluoroacetamide (Precursor)

The synthesis of the fluorinated precursor can be envisioned starting from N-methylacetamide.

Caption: Proposed synthesis of the N-Methyl-2-fluoroacetamide precursor.

Experimental Protocol (Proposed):

-

Enolate Formation: Dissolve N-methylacetamide in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

-

Slowly add a solution of Lithium diisopropylamide (LDA) in THF to the reaction mixture to generate the corresponding enolate.

-

Fluorination: Add a solution of an electrophilic fluorine source, such as Selectfluor®, to the enolate solution.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Iodination of N-Methyl-2-fluoroacetamide

The final step involves the iodination of the α-carbon. This can be achieved by generating an enolate from N-Methyl-2-fluoroacetamide followed by trapping with an electrophilic iodine source.

Caption: Proposed final iodination step to yield the target compound.

Experimental Protocol (Proposed):

-

Enolate Formation: Dissolve the purified N-Methyl-2-fluoroacetamide in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Slowly add a solution of LDA in THF to the reaction mixture.

-

Iodination: Add a solution of iodine (I₂) in THF to the enolate solution.

-

Monitor the reaction by TLC. Upon completion, allow the mixture to warm to room temperature.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine. Extract the product with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The final product, N-Methyl-2-fluoro-2-iodoacetamide, can be purified by column chromatography.

Anticipated Reactivity and Mechanistic Insights

The reactivity of N-Methyl-2-fluoro-2-iodoacetamide is expected to be dominated by the two halogen substituents on the α-carbon.

-

Nucleophilic Substitution: The iodine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack. This could be a valuable feature for covalent modification of biological macromolecules, such as proteins, by reacting with nucleophilic residues like cysteine. The presence of the electron-withdrawing fluorine atom would likely enhance the electrophilicity of the α-carbon, potentially increasing its reactivity towards nucleophiles. Iodoacetamide and its derivatives are known to react with the N-terminal amino groups and other protic functional groups in peptides.[3][4]

-

Radical Reactions: The carbon-iodine bond is relatively weak and can undergo homolytic cleavage upon exposure to radical initiators or light, suggesting potential utility in radical-mediated C-C bond-forming reactions.

-

Organometallic Chemistry: α-halo-α,α-difluoromethyl ketones, which are structurally similar, have been shown to participate in copper-promoted reactions to form new carbon-carbon bonds.[5] This suggests that N-Methyl-2-fluoro-2-iodoacetamide could be a valuable precursor in organometallic cross-coupling reactions.

Caption: Predicted reactivity pathways for N-Methyl-2-fluoro-2-iodoacetamide.

Potential Applications in Research and Development

The unique structural features of N-Methyl-2-fluoro-2-iodoacetamide suggest several promising applications:

-

Chemical Biology and Drug Discovery: As a potential covalent modifier of proteins, it could be used to develop novel enzyme inhibitors or probes to study protein function. The iodoacetamide moiety is a known reactive group for cysteine residues.[6][7] The introduction of fluorine can alter the pharmacokinetic properties of a molecule, potentially improving metabolic stability and cell permeability.[8]

-

Synthetic Chemistry: The compound can serve as a versatile building block for the synthesis of more complex fluorinated molecules. Its ability to participate in nucleophilic substitution, radical reactions, and organometallic coupling reactions makes it a valuable synthetic intermediate.

-

¹⁹F NMR Spectroscopy: The presence of a fluorine atom allows for the use of ¹⁹F NMR spectroscopy to study its interactions with biological targets or to monitor its conversion in chemical reactions, offering a sensitive and background-free analytical window.

Safety and Handling

While specific toxicity data for N-Methyl-2-fluoro-2-iodoacetamide is unavailable, its structural analogs provide important safety considerations. Iodoacetamide is a known alkylating agent and is toxic. Fluoroacetamide is also highly toxic.[9] Therefore, N-Methyl-2-fluoro-2-iodoacetamide should be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

N-Methyl-2-fluoro-2-iodoacetamide represents an intriguing, albeit currently under-documented, chemical entity with significant potential in both synthetic and medicinal chemistry. This guide provides a foundational understanding of its predicted properties, plausible synthetic strategies, and expected reactivity based on the established chemistry of its structural analogs. It is our hope that this theoretical framework will inspire and facilitate future experimental investigation into this promising molecule, unlocking its full potential for scientific and therapeutic advancement.

References

- Welsh, J. A., et al. (2013). Synthesis of α-Halo-α,α-Difluoromethyl Ketones by a Trifluoroacetate Release/Halogenation Protocol. The Journal of Organic Chemistry, 78(22), 11463–11471.

-

Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature. Retrieved from [Link]

-

CBSE Academic. (n.d.). Chemistry (Class XII). Retrieved from [Link]

- Google Patents. (n.d.). WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate.

- Maulide, N., et al. (2019). α-Fluorination of amide and stereodivergent synthesis of 1,4-dicarbonyls.

- Couty, F., & Evano, G. (2009). α-Halogenoacetamides: versatile and efficient tools for the synthesis of complex aza-heterocycles. Organic & Biomolecular Chemistry, 7(1), 34–45.

-

PubChem. (n.d.). 2-iodo-N-methylacetamide. Retrieved from [Link]

-

ResearchGate. (2003). N-t-Butyliodoacetamide and iodoacetanilide: Two new cysteine alkylating reagents for relative quantitation of proteins. Retrieved from [Link]

-

Cardiff University. (n.d.). Synthesis and Reactivity of Aryl Iodo Difluorides. Retrieved from [Link]

- Yang, Z., & Attygalle, A. B. (2007). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. Journal of Mass Spectrometry, 42(2), 233–243.

-

Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. Retrieved from [Link]

-

PubMed. (2001). Synthesis and biological activity of new iodoacetamide derivatives on mutants of squalene-hopene cyclase. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluoroacetamide. Retrieved from [Link]

-

MDPI. (2019). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Retrieved from [Link]

-

ACS Publications. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Retrieved from [Link]

-

ResearchGate. (2007). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. Retrieved from [Link]

- Google Patents. (n.d.). US4663471A - Method for the preparation of N-methyl-N-trimethylsilyl trifluoroacetamide.

-

NIST WebBook. (n.d.). Acetamide, 2,2,2-trifluoro-N-methyl-. Retrieved from [Link]

-

bioRxiv. (2020). Chemoproteomics-Enabled Ligand Screening Yields Covalent RNF114-Based Degraders that Mimic Natural Product Function. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Iodoketone synthesis by iodination. Retrieved from [Link]

-

UBPBio. (2020). MATERIAL SAFETY DATA SHEET 2-Iodoacetamide. Retrieved from [Link]

-

ChemRxiv. (2021). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. Retrieved from [Link]

-

PubMed. (2003). N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins. Retrieved from [Link]

-

PubChem. (n.d.). N-methyl-N-(trimethylsilyl)trifluoroacetamide. Retrieved from [Link]

Sources

- 1. N-Methyl-2,2,2-trifluoroacetamide | 815-06-5 [chemicalbook.com]

- 2. N-Methyl-2,2,2-trifluoroacetamide CAS#: 815-06-5 [m.chemicalbook.com]

- 3. LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of α-Halo-α,α-Difluoromethyl Ketones by a Trifluoroacetate Release/Halogenation Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Fluoroacetamide - Wikipedia [en.wikipedia.org]

N-Methyl iodofluoroacetamide synthesis pathway

An In-depth Technical Guide to a Proposed Synthesis Pathway for N-Methyl iodofluoroacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl iodofluoroacetamide is a halogenated amide of interest due to the unique combination of substituents on the α-carbon. The presence of both fluorine and iodine atoms can impart specific steric and electronic properties, making it a potentially valuable building block in medicinal chemistry and materials science. Fluorinated organic compounds are of significant interest in the pharmaceutical and agrochemical industries[1]. The introduction of a fluorine atom can modulate a molecule's lipophilicity, metabolic stability, and binding affinity. The iodo group, being a good leaving group, can be used for further functionalization, for example, in cross-coupling reactions.

Retrosynthetic Analysis

A plausible retrosynthetic analysis for N-Methyl iodofluoroacetamide suggests a two-step approach starting from a commercially available fluorinated precursor. The key disconnections are the C-I bond and the C-N amide bond.

Caption: Retrosynthetic analysis of N-Methyl iodofluoroacetamide.

This analysis leads to a forward synthesis beginning with the formation of the N-methyl-2-fluoroacetamide intermediate, followed by a crucial α-iodination step.

Proposed Synthesis Pathway

The proposed synthesis is divided into two main steps: the amidation of ethyl fluoroacetate to form N-methyl-2-fluoroacetamide, and the subsequent α-iodination to yield the target compound.

Step 1: Synthesis of N-Methyl-2-fluoroacetamide

The first step involves the nucleophilic acyl substitution of ethyl fluoroacetate with methylamine. This is a standard and generally high-yielding amidation reaction.

Reaction:

Causality Behind Experimental Choices:

-

Reactants: Ethyl fluoroacetate is a readily available and relatively inexpensive starting material. Methylamine is a common nucleophile for the formation of N-methyl amides. It is often used as a solution in a suitable solvent (e.g., THF, ethanol) or as a gas.

-

Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or a protic solvent like ethanol can be used. The choice of solvent will depend on the form of methylamine used (gas or solution).

-

Temperature: The reaction is typically carried out at room temperature, although gentle heating may be required to drive the reaction to completion.

-

Work-up: A simple aqueous work-up is usually sufficient to remove any unreacted methylamine and ethanol byproduct.

Experimental Protocol:

-

To a solution of ethyl fluoroacetate (1.0 eq) in a suitable solvent (e.g., THF), add a solution of methylamine (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-methyl-2-fluoroacetamide. The product can be further purified by column chromatography if necessary.

Step 2: α-Iodination of N-Methyl-2-fluoroacetamide

This is the most critical step in the proposed synthesis. It involves the deprotonation of the α-carbon of N-methyl-2-fluoroacetamide to form an enolate, which is then trapped with an electrophilic iodine source. The presence of the fluorine atom increases the acidity of the α-proton, facilitating deprotonation.

Reaction:

Causality Behind Experimental Choices:

-

Base: A strong, non-nucleophilic base is required to deprotonate the α-carbon without competing in nucleophilic attack at the carbonyl group. Lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) are suitable choices.

-

Iodine Source: An electrophilic iodine source is needed to react with the enolate. Molecular iodine (I₂) or N-iodosuccinimide (NIS) are common choices. NIS is often preferred as it can lead to cleaner reactions.

-

Solvent: Anhydrous polar aprotic solvents like THF are ideal for this type of reaction, as they are compatible with strong bases and can solvate the intermediate enolate.

-

Temperature: The reaction should be carried out at low temperatures (e.g., -78 °C) to control the reactivity of the strong base and minimize side reactions.

Experimental Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve N-methyl-2-fluoroacetamide (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of LDA or NaHMDS (1.1 eq) to the reaction mixture.

-

Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

In a separate flask, dissolve the iodine source (I₂ or NIS, 1.2 eq) in anhydrous THF.

-

Add the solution of the iodine source dropwise to the enolate solution at -78 °C.

-

Stir the reaction mixture at -78 °C for an additional 2-3 hours.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain N-Methyl iodofluoroacetamide.

Experimental Workflow Diagram:

Caption: Experimental workflow for the proposed synthesis of N-Methyl iodofluoroacetamide.

Purification and Characterization

The final product, N-Methyl iodofluoroacetamide, would be expected to be a solid or a high-boiling oil.

-

Purification: Column chromatography on silica gel is the recommended method for purification. A gradient of ethyl acetate in hexanes would likely be a suitable eluent system.

-

Characterization: The structure of the purified product should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show a characteristic signal for the N-methyl group and a doublet for the α-proton, coupled to the fluorine atom.

-

¹³C NMR will show signals for the carbonyl carbon, the α-carbon (split by fluorine), and the N-methyl carbon.

-

¹⁹F NMR will show a signal for the fluorine atom, likely a doublet due to coupling with the α-proton.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch.

-

Data Summary Table

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Reagents |

| N-Methyl-2-fluoroacetamide | C₃H₆FNO | 91.09 | Ethyl fluoroacetate, Methylamine |

| N-Methyl iodofluoroacetamide | C₃H₅FINO | 216.98 | N-Methyl-2-fluoroacetamide, LDA/NaHMDS, I₂/NIS |

Safety Considerations

-

Ethyl fluoroacetate: Is a flammable liquid and an irritant. Handle in a well-ventilated fume hood.

-

Methylamine: Is a flammable and corrosive gas or solution. It is toxic if inhaled. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Strong Bases (LDA, NaHMDS): Are pyrophoric and react violently with water. They should be handled under an inert atmosphere using proper syringe techniques.

-

Iodine and N-iodosuccinimide: Are harmful if swallowed and can cause skin and eye irritation.

-

All reactions should be performed in a well-ventilated fume hood, and appropriate PPE should be worn at all times.

Conclusion

This technical guide outlines a plausible and scientifically grounded two-step synthesis for N-Methyl iodofluoroacetamide. The proposed pathway leverages standard and well-understood organic reactions, providing a clear roadmap for researchers aiming to synthesize this and similar α-halo-α-fluoro amide compounds. The key to the synthesis is the controlled α-iodination of an N-methyl-2-fluoroacetamide intermediate, which should be achievable under carefully controlled conditions using a strong, non-nucleophilic base and an electrophilic iodine source. The successful synthesis of N-Methyl iodofluoroacetamide would provide a valuable and versatile building block for further chemical exploration.

References

- α-Halogenoacetamides: versatile and efficient tools for the synthesis of complex aza-heterocycles.Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob01335a]

- N-Methyl-2,2,2-trifluoroacetamide | 815-06-5.ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8243641.htm]

- Synthesis of α-Halo-α,α-Difluoromethyl Ketones by a Trifluoroacetate Release/Halogenation Protocol.National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4018274/]

- Synthesis of Hydrofluoroolefin‐Based Iodonium Reagent via Dyotropic Rearrangement and Its Utilization in Fluoroalkylation.National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9399581/]

- Substrate scope for α‐aryl‐α‐fluoroacetamide synthesis. General conditions.ResearchGate. [URL: https://www.researchgate.net/figure/Substrate-scope-for-a-aryl-a-fluoroacetamide-synthesis-General-conditions-1-02-mmol-2_fig2_334542319]

- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10671607/]

- N-fluoro-compounds. Part I. Synthesis of N-fluoro-compounds by direct fluorination of aqueous substrates.Journal of the Chemical Society C: Organic. [URL: https://pubs.rsc.org/en/content/articlelanding/1966/j3/j39660001514]

- Methylation synthesis method of N-heterocyclic compound.Google Patents. [URL: https://patents.google.

- US7067676B2 - N-alkylation of indole derivatives.Google Patents. [URL: https://patents.google.

- Synthesis method of N-methyl o-fluoroaniline.Google Patents. [URL: https://patents.google.

Sources

N-Methyl Iodofluoroacetamide: A Technical Guide for Researchers

CAS Number: 883499-47-6

Abstract

This technical guide provides a comprehensive overview of N-Methyl iodofluoroacetamide, a halogenated amide of interest to researchers, scientists, and drug development professionals. While publicly available information on this specific compound is limited, this document synthesizes the known data, including its chemical identity and predicted physicochemical properties. Drawing upon established principles of organic chemistry and the well-documented reactivity of related iodoacetamide and fluoroacetamide analogs, this guide offers insights into its potential synthesis, reactivity, and applications as a chemical probe in proteomics and a building block in medicinal chemistry. The inherent reactivity of the iodo- and fluoro- moieties on the acetyl group, combined with the N-methyl amide, suggests a profile as a specific alkylating agent with potential for covalent modification of biological targets. This guide aims to serve as a foundational resource to stimulate further investigation into the properties and utility of N-Methyl iodofluoroacetamide.

Introduction

N-Methyl iodofluoroacetamide is a unique halogenated amide featuring both iodine and fluorine atoms on the alpha-carbon of an N-methylated acetamide backbone. This combination of functionalities suggests a distinct reactivity profile, positioning it as a potentially valuable tool in chemical biology and drug discovery. The presence of an iodo leaving group makes it a candidate for nucleophilic substitution reactions, particularly with soft nucleophiles like the thiol group of cysteine residues in proteins. The fluorine atom can modulate the electrophilicity of the adjacent carbon and influence the compound's metabolic stability and binding interactions. The N-methyl group can impact solubility, membrane permeability, and resistance to enzymatic degradation.[1]

This guide provides a structured overview of the current knowledge on N-Methyl iodofluoroacetamide and extrapolates its potential applications based on the known chemistry of its constituent functional groups.

Physicochemical Properties

The fundamental physicochemical properties of N-Methyl iodofluoroacetamide are summarized in the table below. It is important to note that some of these properties are predicted and await experimental verification.

| Property | Value | Source |

| CAS Number | 883499-47-6 | [2] |

| Molecular Formula | C3H5FINO | Amadis Chemical[3] |

| Molecular Weight | 216.98 g/mol | Amadis Chemical[3] |

| Predicted Boiling Point | 285.5 ± 30.0 °C | ChemicalBook[4] |

| Predicted Density | 1.997 ± 0.06 g/cm³ | ChemicalBook[4] |

| Predicted pKa | 12.80 ± 0.46 | ChemicalBook[4] |

Synthesis and Characterization

Postulated Synthetic Pathway

Step 1: N-Methylation of Fluoroacetamide. Fluoroacetamide can be N-methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base.[5]

Step 2: Halogen Exchange. The resulting N-Methyl fluoroacetamide could then undergo a halogen exchange reaction to introduce the iodine atom. This might be achieved using a source of iodide, such as sodium iodide, in a suitable solvent.

A visual representation of this proposed synthetic workflow is provided below.

Caption: A postulated two-step synthesis of N-Methyl iodofluoroacetamide.

Recommended Analytical Techniques

For the characterization and purity assessment of N-Methyl iodofluoroacetamide, a combination of standard analytical techniques is recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be crucial for confirming the molecular structure and the successful incorporation of both the methyl group and the iodine and fluorine atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement to confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the synthesized compound and for purification.

Reactivity and Mechanism of Action

The primary mode of action of N-Methyl iodofluoroacetamide is expected to be as an alkylating agent, similar to iodoacetamide.[6] The key reaction is the nucleophilic substitution at the α-carbon, where the iodide ion serves as a good leaving group.

Cysteine Alkylation

The thiol group of cysteine residues in proteins is a prime target for alkylation by iodoacetamide and its derivatives.[3][7][8] The reaction proceeds via an SN2 mechanism, forming a stable thioether bond. This covalent modification is often used in proteomics to block free cysteine residues, preventing the formation of disulfide bonds and allowing for accurate protein sequencing and identification.[6]

The proposed reaction of N-Methyl iodofluoroacetamide with a cysteine residue is depicted below:

Caption: Proposed SN2 reaction of N-Methyl iodofluoroacetamide with a cysteine thiol.

The presence of the fluorine atom is expected to influence the reactivity of the α-carbon. While fluorine is highly electronegative, its effect on the rate of SN2 reactions can be complex and is not straightforward to predict without experimental data.

Potential Applications in Drug Development and Research

Based on its structure and predicted reactivity, N-Methyl iodofluoroacetamide holds promise in several areas of research and drug development.

Chemical Probe for Proteomics

Similar to other iodoacetamide derivatives, N-Methyl iodofluoroacetamide could be employed as a chemical probe in proteomics for:

-

Cysteine-reactivity profiling: To identify and quantify reactive cysteine residues across the proteome.[9]

-

Activity-based protein profiling (ABPP): To target and label the active sites of enzymes that contain a reactive cysteine.[3]

-

Mass spectrometry-based applications: The unique mass of the iodo- and fluoro-containing tag could aid in the identification of modified peptides.[10][11][12][13]

Covalent Inhibitor Development

The ability to covalently modify cysteine residues makes N-Methyl iodofluoroacetamide a potential starting point for the design of covalent inhibitors. Covalent drugs have seen a resurgence in recent years due to their potential for increased potency, prolonged duration of action, and ability to target shallow binding pockets.

The logical workflow for utilizing N-Methyl iodofluoroacetamide in covalent inhibitor design is illustrated below:

Caption: Workflow for developing covalent inhibitors using N-Methyl iodofluoroacetamide.

Medicinal Chemistry Building Block

The unique combination of functional groups in N-Methyl iodofluoroacetamide makes it an interesting building block for the synthesis of more complex molecules in medicinal chemistry. The reactivity of the iodo-group allows for its displacement by various nucleophiles, enabling the introduction of diverse functionalities.

Safety and Handling

Specific safety data for N-Methyl iodofluoroacetamide is not available. However, based on the known hazards of related compounds such as iodoacetamide and fluoroacetamide, it should be handled with extreme caution.[14]

-

Toxicity: Fluoroacetamide is a highly toxic metabolic poison.[14][15][16] Iodoacetamide is also toxic and a potent alkylating agent.

-

Handling: This compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn at all times. Avoid inhalation, ingestion, and skin contact.

Conclusion and Future Directions

N-Methyl iodofluoroacetamide is a compound with significant potential in chemical biology and drug discovery. While experimental data on its synthesis, reactivity, and applications are currently lacking in the public domain, this guide provides a theoretical framework based on the known chemistry of its functional groups. Future research should focus on:

-

Developing and publishing a robust synthetic protocol.

-

Experimentally characterizing its physicochemical properties and reactivity.

-

Evaluating its efficacy as a chemical probe in proteomics.

-

Exploring its potential as a scaffold for the development of novel covalent therapeutics.

The insights provided in this guide are intended to catalyze further investigation into this promising molecule, unlocking its full potential for advancing scientific research and drug development.

References

-

Williams, D. K., Jr, Meadows, C. W., Bori, I. D., Hawkridge, A. M., Comins, D. L., & Muddiman, D. C. (2008). Synthesis, characterization, and application of iodoacetamide derivatives utilized for the ALiPHAT strategy. Journal of the American Chemical Society, 130(7), 2122–2123. Available at: [Link]

-

Wikipedia. (2023). Iodoacetamide. In Wikipedia. Available at: [Link]

-

Abo, M., & Weerapana, E. (2015). Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling. Frontiers in chemistry, 3, 59. Available at: [Link]

-

Murray, J. I., & Spivey, A. C. (n.d.). Preparation of 1-Methylimidazole-N-oxide (NMI-O). Organic Syntheses. Retrieved from [Link]

-

Miyagi, M., & Nakazawa, T. (1994). Modification of cysteine residues with N-methyl iodoacetamide. Analytical biochemistry, 221(2), 231–233. Available at: [Link]

-

Wikipedia. (2023). Fluoroacetamide. In Wikipedia. Available at: [Link]

-

Unione, L., Alcalá, M., Echeverria, B., Serna, S., Ardá, A., Franconetti, A., Cañada, F. J., Diercks, T., Reichardt, N., & Jiménez-Barbero, J. (2020). Fluoroacetamide Moieties as NMR Spectroscopy Probes for the Molecular Recognition of GlcNAc-Containing Sugars: Modulation of the CH-π Stacking Interactions by Different Fluorination Patterns. Chemistry (Weinheim an der Bergstrasse, Germany), 26(46), 10493–10497. Available at: [Link]

-

Agriculture and Environment Research Unit (AERU). (n.d.). Fluoroacetamide. Retrieved from [Link]

-

Go, E. P., Ni, W., & Desaire, H. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Journal of the American Society for Mass Spectrometry, 23(10), 1764–1773. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12542, Fluoroacetamide. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Fluoroacetic acid – Knowledge and References. Retrieved from [Link]

-

Go, E. P., Ni, W., & Desaire, H. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Request PDF. Available at: [Link]

-

Lanekoff, I., Thomas, M., & Laskin, J. (2020). An Integrated Microfluidic Probe for Mass Spectrometry Imaging of Biological Samples. Angewandte Chemie (International ed. in English), 59(50), 22388–22391. Available at: [Link]

-

Lanekoff, I., Thomas, M., & Laskin, J. (2020). An Integrated Microfluidic Probe for Mass Spectrometry Imaging of Biological Samples. Europe PMC. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6582, N-Methylacetamide. Retrieved from [Link]

-

Parvesh, S., & Mishra, V. (2018). Introduction to approaches and tools for the evaluation of protein cysteine oxidation. Redox biology, 15, 139–152. Available at: [Link]

-

Lanekoff, I., Thomas, M., & Laskin, J. (2020). An Integrated Microfluidic Probe for Mass Spectrometry Imaging of Biological Samples. Request PDF. Available at: [Link]

-

Thomas, M., Heath, B. S., Paurus, V. L., & Laskin, J. (2021). High-Resolution Integrated Microfluidic Probe for Mass Spectrometry Imaging of Biological Tissues. Analytical chemistry, 93(10), 4467–4474. Available at: [Link]

-

Motorin, Y., & Helm, M. (2019). Chemical biology and medicinal chemistry of RNA methyltransferases. Wiley Interdisciplinary Reviews. RNA, 10(6), e1549. Available at: [Link]

-

Jewett, D. M., & Kilbourn, M. R. (1989). A simple synthesis of [11C]methyl triflate. International journal of radiation applications and instrumentation. Part A, Applied radiation and isotopes, 40(3), 209–211. Available at: [Link]

-

Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of peptide research, 65(2), 153–166. Available at: [Link]

-

Chiba, T., Tsuchikawa, H., & Otsuka, M. (2019). N-Methylamide-structured SB366791 derivatives with high TRPV1 antagonistic activity: toward PET radiotracers to visualize TRPV1. Bioorganic & medicinal chemistry letters, 29(17), 2419–2422. Available at: [Link]

- Google Patents. (n.d.). CN112851518A - Synthesis method of N-methyl o-fluoroaniline.

-

Chen, H. J., & Gu, J. (2019). Emerging Technologies in Mass Spectrometry-Based DNA Adductomics. Toxins, 11(5), 284. Available at: [Link]

- Google Patents. (n.d.). CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof.

Sources

- 1. N-Methylamide-structured SB366791 derivatives with high TRPV1 antagonistic activity: toward PET radiotracers to visualize TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 883499-47-6 CAS MSDS (N-METHYL IODOFLUOROACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. CN112851518A - Synthesis method of N-methyl o-fluoroaniline - Google Patents [patents.google.com]

- 6. Iodoacetamide - Wikipedia [en.wikipedia.org]

- 7. Synthesis, characterization, and application of iodoacetamide derivatives utilized for the ALiPHAT strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modification of cysteine residues with N-methyl iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Integrated Microfluidic Probe for Mass Spectrometry Imaging of Biological Samples* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An Integrated Microfluidic Probe for Mass Spectrometry Imaging of Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. High-Resolution Integrated Microfluidic Probe for Mass Spectrometry Imaging of Biological Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluoroacetamide - Wikipedia [en.wikipedia.org]

- 15. Fluoroacetamide [sitem.herts.ac.uk]

- 16. Fluoroacetamide | FCH2CONH2 | CID 12542 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of N-Methyl Iodofluoroacetamide in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-Methyl iodofluoroacetamide (MFA), a halogenated N-substituted amide of interest in pharmaceutical and agrochemical research. Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, formulation, and application. This document outlines the theoretical principles governing solubility, presents a qualitative solubility profile based on analogous structures, and provides a detailed, field-proven experimental protocol for the quantitative determination of MFA's solubility. Furthermore, it details a robust High-Performance Liquid Chromatography (HPLC) method for accurate quantification. This guide is intended for researchers, chemists, and formulation scientists in the drug development and chemical industries, offering both foundational knowledge and practical, actionable methodologies.

Introduction to N-Methyl Iodofluoroacetamide (MFA)

N-Methyl iodofluoroacetamide is a small, halogenated organic compound featuring an amide functional group. Its structure, which includes a polar amide bond, a methyl group on the nitrogen, and both iodine and fluorine atoms, results in a unique combination of polarity, hydrogen bonding capability, and molecular weight.

The presence of the carbonyl (C=O) and the N-H group allows MFA to act as both a hydrogen bond acceptor and donor, respectively.[3][4] However, as an N-substituted amide, its ability to form extensive hydrogen bond networks is somewhat reduced compared to primary amides.[5] This structural characteristic is a key determinant of its solubility profile. The inclusion of iodine and fluorine introduces significant electronegativity and increases the molecular weight, further influencing its interactions with solvent molecules. Understanding these properties is crucial for predicting and manipulating its behavior in various solvent systems, a key factor in optimizing pharmacokinetic properties for potential therapeutic agents.[5]

Theoretical Principles of Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle "like dissolves like."[6][7] This means that substances with similar intermolecular forces are more likely to be soluble in one another. Several key factors dictate the solubility of MFA in organic solvents:

-

Polarity: The polarity of both the solute (MFA) and the solvent is the most significant factor. Polar solvents will more readily dissolve polar solutes, while non-polar solvents are better for non-polar solutes.[8] MFA possesses a moderate degree of polarity due to its amide group and halogen atoms.

-

Hydrogen Bonding: Amides can participate in hydrogen bonding.[4] Solvents that are also capable of hydrogen bonding (e.g., alcohols like methanol and ethanol) are likely to be effective at solvating MFA.

-

Temperature: For most solid solutes, solubility increases with temperature.[9][10] This is because the additional thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces within the solvent.[9]

-

Molecular Size: Larger molecules can be more difficult for solvent molecules to surround and dissolve.[6][9]

By analyzing these factors, we can make educated predictions about which organic solvents will be most effective for dissolving N-Methyl iodofluoroacetamide.

Predicted Solubility Profile of N-Methyl Iodofluoroacetamide

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | High | Capable of hydrogen bonding with the amide group. |

| Aprotic Polar | Acetone, Acetonitrile (ACN) | Moderate to High | The polar nature of the solvent can interact with the polar amide bond.[11] |

| Dimethylformamide (DMF) | High | A powerful polar aprotic solvent known for dissolving a wide range of amides. | |

| Dimethyl Sulfoxide (DMSO) | High | A highly polar aprotic solvent, very effective for dissolving amides. | |

| Halogenated | Dichloromethane (DCM) | Moderate | Similar polarity and potential for dipole-dipole interactions. |

| Chloroform | Moderate | Similar to DCM. | |

| Ethers | Diethyl Ether | Low to Moderate | Less polar than ketones and alcohols. |

| Tetrahydrofuran (THF) | Moderate | More polar than diethyl ether.[11] | |

| Non-Polar | Hexane, Toluene | Very Low / Insoluble | Significant mismatch in polarity ("like dissolves like" principle).[6][7] |

Experimental Determination of Solubility: A Methodological Guide

To obtain accurate, quantitative solubility data, a systematic experimental approach is required. The most common and reliable method is the Equilibrium Shake-Flask Method , which is consistent with guidelines from organizations like the OECD for determining solubility.[12][13][14][15][16]

Rationale for the Shake-Flask Method

This method involves creating a saturated solution of the solute in the chosen solvent and allowing it to reach thermodynamic equilibrium. By measuring the concentration of the solute in the supernatant, the solubility at that specific temperature is determined. This approach is considered the gold standard because it ensures that the measured concentration represents the true equilibrium solubility, avoiding issues like the formation of metastable supersaturated solutions.

Experimental Workflow Diagram

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Experimental Protocol

-

Preparation:

-

Add an excess amount of solid N-Methyl iodofluoroacetamide to a series of glass vials, one for each organic solvent to be tested. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.

-

Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each respective vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

-

Carefully withdraw an aliquot of the clear supernatant using a syringe. Attach a 0.22 µm syringe filter (PTFE is recommended for broad solvent compatibility) and dispense the filtrate into a clean HPLC vial. This step is critical to prevent undissolved microparticles from entering the analytical instrument.

-

-

Quantification:

-

Prepare a series of dilutions of the filtrate with a suitable solvent (typically the mobile phase used in the HPLC analysis).

-

Analyze the diluted samples using a validated analytical method, such as the HPLC-UV method described in the following section.

-

Calculate the original concentration in the supernatant based on the dilution factor and the calibration curve. This concentration represents the solubility of MFA in that solvent at the specified temperature.

-

Analytical Technique for Quantification: HPLC-UV

High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for quantifying compounds in solution.[17][18] A Reverse-Phase HPLC (RP-HPLC) method with UV detection is suitable for N-Methyl iodofluoroacetamide.

Principles of HPLC Quantification

RP-HPLC separates compounds based on their hydrophobicity.[18] A non-polar stationary phase (like C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus take longer to elute from the column. The concentration of the analyte is determined by comparing the area of its chromatographic peak to a calibration curve generated from standards of known concentration.

HPLC Method Parameters

The following is a starting point for developing a robust HPLC method for MFA quantification. Optimization will be necessary.[19]

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | A standard, versatile column for reverse-phase separations. |

| Mobile Phase | Isocratic: 60% Acetonitrile, 40% Water | A common mobile phase for small organic molecules.[20] The ratio should be adjusted to achieve a good retention time (typically 2-5 minutes). |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Injection Volume | 10 µL | A typical injection volume; can be adjusted based on sensitivity. |

| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times. |

| Detector | UV-Vis Detector | The amide chromophore should have UV absorbance. An initial scan from 200-400 nm should be performed to find the wavelength of maximum absorbance (λmax). |

Method Validation (Trustworthiness)

To ensure the reliability of the solubility data, the analytical method must be validated. This involves:

-

Calibration Curve & Linearity: Prepare a series of at least five standard solutions of MFA of known concentrations. Plot the peak area versus concentration. The relationship should be linear, with a correlation coefficient (R²) > 0.99.

-

Accuracy & Precision: Analyze samples of a known concentration multiple times. Accuracy (closeness to the true value) and precision (reproducibility of the measurement) should be within acceptable limits (e.g., ±15%).

Factors Influencing Solubility: A Conceptual Diagram

The interplay between the solute, solvent, and external conditions determines the final solubility.

Caption: Key factors that govern the solubility of a solute.

Conclusion

The solubility of N-Methyl iodofluoroacetamide is a critical parameter that dictates its utility in various scientific and industrial applications. While a definitive quantitative profile requires empirical determination, a strong predictive understanding can be achieved by applying the fundamental principles of "like dissolves like," considering polarity, and hydrogen bonding potential. The shake-flask method provides a robust and reliable means for experimental determination, and its accuracy is underpinned by a well-validated HPLC quantification method. This guide provides the theoretical framework and practical protocols necessary for researchers to confidently assess and utilize the solubility properties of N-Methyl iodofluoroacetamide.

References

-

Fiveable. (n.d.). N-substituted amides Definition - Organic Chemistry II Key Term. Retrieved from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

Scymaris. (n.d.). Water Solubility | OECD 105. Retrieved from [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. Retrieved from [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

- Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (Link not available)

-

Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]

-

National Institutes of Health (NIH). (2024, July 5). Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020, July 10). Solubility of Amides. Retrieved from [Link]

-

World Journal of Pharmaceutical and Medical Research. (2023, December 11). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Synthesis and characterization of some N-substituted amides of salicylic acid. Retrieved from [Link]

-

PharmaCores. (2025, May 27). HPLC analytical Method development: an overview. Retrieved from [Link]

-

Fiveable. (n.d.). N-substituted Amides Definition - Organic Chemistry Key Term. Retrieved from [Link]

-

Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions. Retrieved from [Link]

-

BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility. Retrieved from [Link]

-

PubChem. (n.d.). N-methyl-N-(trimethylsilyl)trifluoroacetamide. Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

Sources

- 1. 883499-47-6 CAS MSDS (N-METHYL IODOFLUOROACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. N-METHYL IODOFLUOROACETAMIDE CAS#: 883499-47-6 [chemicalbook.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. fiveable.me [fiveable.me]

- 6. m.youtube.com [m.youtube.com]

- 7. byjus.com [byjus.com]

- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 9. Overview of Common Solubility Factors | AAT Bioquest [aatbio.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. N-Methyl-2,2,2-trifluoroacetamide CAS#: 815-06-5 [m.chemicalbook.com]

- 12. filab.fr [filab.fr]

- 13. Water Solubility | Scymaris [scymaris.com]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 17. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. wjpmr.com [wjpmr.com]

- 19. HPLC analytical Method development: an overview [pharmacores.com]

- 20. bioanalysis-zone.com [bioanalysis-zone.com]

An In-depth Technical Guide to the Spectroscopic Characterization of N-Methyl Iodofluoroacetamide

Introduction

N-Methyl iodofluoroacetamide (M.W.: 216.98 g/mol , Formula: C₃H₅FINO) is a halogenated amide of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the simultaneous presence of iodine and fluorine.[1][2][3] These halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of its structural and electronic properties is paramount for its effective application. This guide provides a comprehensive overview of the expected spectroscopic signature of N-Methyl iodofluoroacetamide, offering predictive data and detailed methodologies for its characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The insights herein are tailored for researchers, scientists, and drug development professionals, aiming to bridge theoretical principles with practical applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For N-Methyl iodofluoroacetamide, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of its chemical environment.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two main signals corresponding to the N-methyl protons and the single proton on the α-carbon.

-

N-Methyl Group (N-CH₃): This signal is anticipated to appear as a doublet due to coupling with the adjacent N-H proton. Its chemical shift will be influenced by the electron-withdrawing nature of the amide carbonyl group, typically placing it in the range of 2.7 - 3.0 ppm .[4][5]

-

α-Proton (CHFI): This proton is flanked by three highly electronegative atoms (F, I, and the carbonyl group), leading to significant deshielding. This will shift its resonance substantially downfield. Furthermore, this proton will be split into a doublet by the adjacent fluorine atom, with a characteristic large coupling constant (²JH-F). The expected chemical shift is in the range of 5.5 - 6.5 ppm .

-

Amide Proton (N-H): The amide proton signal is often broad and its chemical shift is highly dependent on solvent and concentration. It is expected to appear in the range of 5.0 - 9.0 ppm .[4]

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| N-CH₃ | 2.7 - 3.0 | Doublet (d) | ~5 Hz (³JH-H) |

| CHFI | 5.5 - 6.5 | Doublet (d) | ~45-55 Hz (²JH-F) |

| N-H | 5.0 - 9.0 | Broad Singlet (br s) or Triplet (t) |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton.

-

Carbonyl Carbon (C=O): Amide carbonyl carbons are typically found in the downfield region of the spectrum, and the presence of electronegative halogens on the adjacent carbon will further deshield it. The expected chemical shift is between 160 - 170 ppm .[6][7]

-

α-Carbon (CHFI): This carbon is directly attached to both fluorine and iodine. The fluorine atom will cause a large one-bond C-F coupling (¹JC-F), splitting the signal into a doublet. Its chemical shift will be significantly influenced by the halogens, likely appearing in the range of 70 - 85 ppm .[6][8]

-

N-Methyl Carbon (N-CH₃): This carbon will appear in the aliphatic region, with an expected chemical shift of 25 - 30 ppm .[9]

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F) | Predicted Coupling Constant (J, Hz) |

| C=O | 160 - 170 | Singlet (s) | |

| CHFI | 70 - 85 | Doublet (d) | ~180-250 Hz (¹JC-F) |

| N-CH₃ | 25 - 30 | Singlet (s) |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive to the local electronic environment, making it an excellent tool for confirming the presence and understanding the context of the fluorine atom.[10][11]

-

The spectrum will show a single resonance for the fluorine atom.

-

This signal will be split into a doublet by the adjacent α-proton (²JF-H), with a coupling constant mirroring that seen in the ¹H NMR.

-

The chemical shift is expected in the range of -180 to -220 ppm (relative to CFCl₃), which is typical for fluorine atoms attached to an sp³ carbon bearing other electron-withdrawing groups.[12][13]

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -F | -180 to -220 | Doublet (d) | ~45-55 Hz (²JF-H) |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of N-Methyl iodofluoroacetamide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Optimize spectral width, number of scans, and relaxation delay for good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional fluorine spectrum.

-

Ensure the spectral width is adequate to cover the expected chemical shift range.

-

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of N-Methyl iodofluoroacetamide will be dominated by absorptions from the amide group and the carbon-halogen bonds.

-

N-H Stretch: A moderate to strong absorption band is expected in the range of 3300 - 3500 cm⁻¹ .[14]

-

C-H Stretch: Aliphatic C-H stretching vibrations will appear in the region of 2850 - 3000 cm⁻¹ .

-

Amide I Band (C=O Stretch): This is typically a very strong and sharp absorption. For secondary amides, it is found around 1630 - 1680 cm⁻¹ .[15][16]

-

Amide II Band (N-H Bend and C-N Stretch): This band is expected to be strong and appear between 1510 - 1570 cm⁻¹ .[14][17]

-

C-F Stretch: A strong absorption band characteristic of the C-F bond is expected in the range of 1000 - 1100 cm⁻¹ .

-

C-I Stretch: The C-I stretching vibration will appear at a lower frequency, typically in the range of 500 - 600 cm⁻¹ .

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch | Amide | 3300 - 3500 | Medium-Strong |

| C-H Stretch | Aliphatic | 2850 - 3000 | Medium |

| Amide I (C=O Stretch) | Amide | 1630 - 1680 | Strong |

| Amide II (N-H Bend) | Amide | 1510 - 1570 | Strong |

| C-F Stretch | Fluoroalkane | 1000 - 1100 | Strong |

| C-I Stretch | Iodoalkane | 500 - 600 | Medium |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Solid Phase (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solution Phase: Dissolve the sample in a suitable solvent (e.g., chloroform) that has minimal overlapping absorptions in the regions of interest.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal or the solvent.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 217 , corresponding to the nominal mass of C₃H₅FINO. Due to the presence of one nitrogen atom, the molecular weight is odd, consistent with the Nitrogen Rule.[18]

-

Isotopic Peaks: Iodine is monoisotopic (¹²⁷I), and the natural abundances of ¹³C, ¹⁵N, and ¹⁸O are low. Therefore, a significant M+1 peak will be present, but an M+2 peak characteristic of chlorine or bromine will be absent.[19][20][21]

Predicted Fragmentation Pattern

Electron Ionization (EI) is a high-energy technique that will likely cause extensive fragmentation.[22]

-

α-Cleavage: The most common fragmentation pathway for amides is cleavage of the bond alpha to the carbonyl group.[23][24][25]

-

Loss of an iodine radical (•I, 127 amu) would lead to a fragment at m/z 90 .

-

Cleavage of the C-C bond would result in the formation of the [CH₃NHCO]⁺ fragment at m/z 58 and the [CHFI]⁺ fragment.

-

-

Cleavage at the Amide Bond: Scission of the C-N bond is also a common pathway.[23][24]

-

This would lead to the formation of the acylium ion [FICHCO]⁺ at m/z 173 .

-

The other fragment would be [CH₃NH]⁺ at m/z 30 .

-

Caption: Predicted EI-MS Fragmentation Pathways.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by using a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) interface.

-

Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to enhance the observation of the molecular ion.[22]

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.

-

Detection: Detect the ions to generate the mass spectrum.

Conclusion

The spectroscopic characterization of N-Methyl iodofluoroacetamide is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS techniques. This guide provides a robust framework of predicted data based on fundamental principles and data from analogous structures. The outlined protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. For researchers in drug discovery and development, a comprehensive understanding of these spectroscopic signatures is not merely an analytical exercise but a critical step in validating molecular identity, assessing purity, and ultimately, unlocking the therapeutic potential of this unique chemical entity.

References

- Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds - Benchchem. (n.d.).

- Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms.

- Amadis Chemical. (n.d.). N‐Methyl iodofluoroacetamide.

- Chemguide. (n.d.). mass spectra - the M+2 peak.

- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.

- ChemicalBook. (n.d.). N-METHYL IODOFLUOROACETAMIDE CAS#: 883499-47-6.

- National Institutes of Health. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.

- RSC Publishing. (n.d.). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.

- Chemistry Blog. (n.d.). Amide infrared spectra.

- ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components.

- ChemicalBook. (n.d.). 883499-47-6(N-METHYL IODOFLUOROACETAMIDE) Product Description.

- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.

- National Institutes of Health. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components.

- Indian Academy of Sciences. (n.d.). Infrared spectroscopic studies of amides and anilides.

- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

- University Course Material. (n.d.). Mass Spectrometry: Fragmentation.

- UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants.

- NMR Service. (n.d.). 19Flourine NMR.

- eCampusOntario Pressbooks. (n.d.). 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

- Gerken, J. B. (n.d.). Fluorine NMR.

- OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy. In Organic Chemistry.

- University Course Material. (n.d.). 13C NMR spectroscopy • Chemical shift.

- Compound Interest. (2015). A guide to 13C NMR chemical shift values.

- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.

- Atlantis Press. (n.d.). Amide Resonance Structure Detected by NMR to Predict Hydroxyl Unit in Protein.

- JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation.

Sources

- 1. download [amadischem.com]

- 2. N-METHYL IODOFLUOROACETAMIDE CAS#: 883499-47-6 [m.chemicalbook.com]

- 3. 883499-47-6 CAS MSDS (N-METHYL IODOFLUOROACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 6. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 7. compoundchem.com [compoundchem.com]

- 8. bhu.ac.in [bhu.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. biophysics.org [biophysics.org]

- 12. 19F [nmr.chem.ucsb.edu]

- 13. 19Flourine NMR [chem.ch.huji.ac.il]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Chemistry: Amide infrared spectra [openchemistryhelp.blogspot.com]

- 16. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ias.ac.in [ias.ac.in]

- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chemguide.co.uk [chemguide.co.uk]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. benchchem.com [benchchem.com]

- 23. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 25. jove.com [jove.com]

A Theoretical and Computational Investigation of N-Methyl Iodofluoroacetamide: A Guide for Drug Development and Mechanistic Toxicology

Introduction: The Emergence of Complex Haloacetamides in a New Era of Chemical Biology

In the landscape of environmental science and toxicology, haloacetamides (HAcAms) have garnered significant attention as an emerging class of nitrogenous disinfection by-products (N-DBPs) found in drinking water.[1][2][3] Their formation from the reaction of disinfectants with natural organic matter raises considerable health concerns.[2][4] Beyond their environmental relevance, the unique chemical reactivity of the acetamide backbone, substituted with various halogens, presents a compelling scaffold for targeted covalent inhibitors in drug discovery. The presence of multiple, distinct halogen atoms, such as in the novel compound N-Methyl iodofluoroacetamide, offers a sophisticated tool for modulating electrophilicity and steric interactions.

This technical guide provides a comprehensive theoretical framework for the investigation of N-Methyl iodofluoroacetamide. As experimental data for this specific molecule is not yet prevalent in published literature, this document serves as a predictive guide, leveraging established computational chemistry protocols and drawing analogies from well-studied related compounds like N-methylacetamide (NMA).[5][6][7] The insights and methodologies detailed herein are designed to empower researchers, scientists, and drug development professionals to predict the molecule's structural, electronic, and spectroscopic properties, thereby accelerating its potential application and understanding its toxicological profile.

Molecular Structure and Conformational Landscape

The foundational step in understanding any molecule is to define its three-dimensional structure and conformational preferences. For N-Methyl iodofluoroacetamide, the central amide bond is expected to be planar, similar to other N-methylated amides.[6] The primary conformational flexibility will arise from the rotation around the C-N and C-C single bonds.

Predicted Conformational Isomers

Based on studies of related molecules, we can predict the existence of cis and trans conformers with respect to the orientation of the methyl groups around the amide bond. Ab initio and Density Functional Theory (DFT) studies on N-methylacetamide have consistently shown the trans conformer to be the most stable.[6] We hypothesize a similar preference for N-Methyl iodofluoroacetamide, although the steric and electronic influence of the iodine and fluorine atoms may alter the energy landscape.

Experimental Protocol: Computational Geometry Optimization and Conformational Analysis

-

Initial Structure Generation : Construct the initial 3D structures of cis and trans N-Methyl iodofluoroacetamide using molecular modeling software (e.g., Avogadro, GaussView).

-

Computational Method Selection : Employ Density Functional Theory (DFT) with a hybrid functional, such as B3LYP, which has shown good agreement with experimental data for related molecules.[7][8]

-

Basis Set Choice : Utilize a Pople-style basis set, such as 6-311++G(d,p), for lighter atoms (C, H, N, O, F). For the iodine atom, an effective core potential (ECP) basis set like LANL2DZ is recommended to account for relativistic effects.[9]

-

Geometry Optimization : Perform full geometry optimization for each conformer to locate the stationary points on the potential energy surface.

-

Frequency Analysis : Conduct vibrational frequency calculations at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies). This analysis will also yield the predicted vibrational spectra (IR and Raman).

-

Potential Energy Surface Scan : To explore the rotational barriers, perform a relaxed potential energy surface scan by systematically rotating the dihedral angle around the C-C bond connecting the carbonyl group and the halogenated carbon.

Visualization of the Proposed Computational Workflow

Caption: Workflow for Conformational Analysis.

Spectroscopic Characterization: A Predictive Approach

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. By simulating the vibrational and magnetic resonance properties of N-Methyl iodofluoroacetamide, we can establish a baseline for future experimental characterization.

Vibrational Spectroscopy (FT-IR and FT-Raman)

The vibrational spectrum of N-Methyl iodofluoroacetamide will be dominated by characteristic amide bands, with significant shifts induced by the halogen substituents.

-

Amide I (C=O stretch) : This is one of the most intense and well-studied bands in amides. For N-methylacetamide, it appears around 1655 cm⁻¹.[5] The high electronegativity of the fluorine atom is expected to cause a blueshift (increase in frequency) of this band, while the larger, more polarizable iodine atom may have a counteracting effect.

-

Amide II and III (N-H bend and C-N stretch) : These modes are more complex, involving coupled vibrations. Their positions will be sensitive to the overall geometry and electronic structure.

-

C-F and C-I Stretches : The C-F stretching vibration is typically found in the 1000-1400 cm⁻¹ region, while the C-I stretch will appear at a much lower frequency, likely below 600 cm⁻¹.

Table 1: Predicted Vibrational Frequencies (cm⁻¹) for key modes of trans-N-Methyl Iodofluoroacetamide

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Basis of Prediction |

| N-H Stretch | 3300 - 3500 | Typical for secondary amides. |

| C-H Stretch (Methyl) | 2850 - 3000 | Based on N-methylacetamide data.[5] |

| Amide I (C=O Stretch) | 1660 - 1700 | Blueshifted from NMA due to fluorine's inductive effect.[5][7] |

| Amide II (N-H bend) | 1550 - 1600 | Standard region for secondary amides. |

| C-F Stretch | 1000 - 1400 | Characteristic region for organofluorine compounds. |

| C-I Stretch | 500 - 600 | Characteristic region for organoiodine compounds. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structure elucidation. Theoretical calculations of NMR chemical shifts (using methods like GIAO) can aid in the assignment of experimental spectra.

-

¹H NMR : We expect distinct signals for the N-H proton, the N-methyl protons, and the proton on the α-carbon. The chemical shift of the α-proton will be significantly influenced by the adjacent iodine and fluorine atoms.

-

¹³C NMR : The carbonyl carbon will be a key resonance, with its chemical shift sensitive to the electronic environment. The α-carbon's resonance will be heavily deshielded by the attached halogens.

-

¹⁹F NMR : This will provide a direct probe of the fluorine environment and is highly sensitive to conformational changes.

-

¹⁵N NMR : While less common, ¹⁵N NMR can provide valuable information about the amide bond's electronic structure.

Electronic Properties and Reactivity

The combination of iodine and fluorine on the same α-carbon creates a unique electronic environment that dictates the molecule's reactivity and potential biological activity.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.

-

HOMO : Likely to be localized on the iodine atom and the amide group, indicating these are the primary sites for electrophilic attack.

-

LUMO : Expected to be centered on the α-carbon and the C-I bond, making this the most probable site for nucleophilic attack. The C-I bond is significantly weaker than the C-F bond, making iodide a good leaving group.